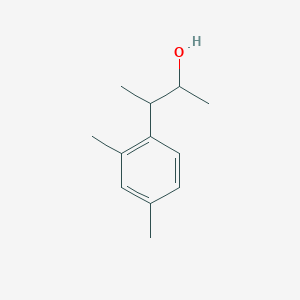
3-(2,4-Dimethylphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2,4-Dimethylphenyl)butan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: As a secondary alcohol, it can be reduced to form hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and other functional group reagents
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)butan-2-one
Reduction: Corresponding hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
3-(2,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity . The pathways involved may include metabolic processes where the compound is converted to other active forms that exert specific effects on cellular functions .
類似化合物との比較
Similar Compounds
Uniqueness
3-(2,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The presence of two methyl groups on the phenyl ring at positions 2 and 4 provides distinct steric and electronic effects that differentiate it from other similar compounds .
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12(9(2)7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
InChIキー |
MRGADQXCCJLEOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

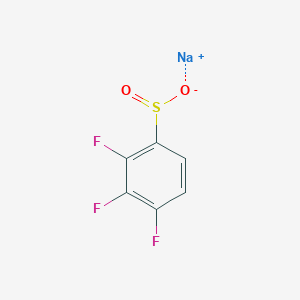
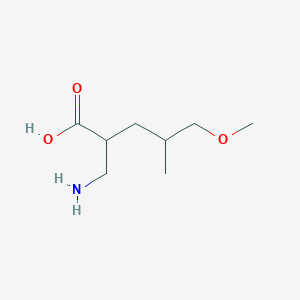
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)



![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

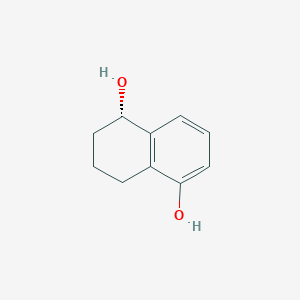
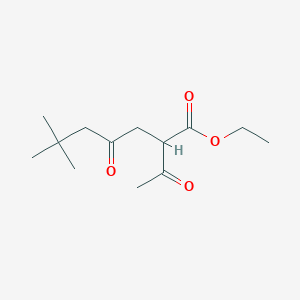
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
